Cas no 872682-06-9 (1H-Indazole, 3-(4-methylphenyl)-1-[(2-methylphenyl)methyl]-)
872682-06-9 structure
Product Name:1H-Indazole, 3-(4-methylphenyl)-1-[(2-methylphenyl)methyl]-
CAS-nummer:872682-06-9
MF:C22H20N2
MW:312.407605171204
CID:658294
PubChem ID:69057711
Update Time:2025-04-19
1H-Indazole, 3-(4-methylphenyl)-1-[(2-methylphenyl)methyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Indazole, 3-(4-methylphenyl)-1-[(2-methylphenyl)methyl]-
- 3-(4-methylphenyl)-1-[(2-methylphenyl)methyl]indazole
- DTXSID40739620
- 3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole
- SCHEMBL4476028
- 872682-06-9
-
- Inchi: 1S/C22H20N2/c1-16-11-13-18(14-12-16)22-20-9-5-6-10-21(20)24(23-22)15-19-8-4-3-7-17(19)2/h3-14H,15H2,1-2H3
- InChI-sleutel: LEBDZTKVBKFWNG-UHFFFAOYSA-N
- LACHT: N1(CC2C=CC=CC=2C)C2C=CC=CC=2C(C2C=CC(C)=CC=2)=N1
Berekende eigenschappen
- Exacte massa: 312.162648646g/mol
- Monoisotopische massa: 312.162648646g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 3
- Complexiteit: 401
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.6
- Topologisch pooloppervlak: 17.8Ų
1H-Indazole, 3-(4-methylphenyl)-1-[(2-methylphenyl)methyl]- Gerelateerde literatuur
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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